2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine
Description
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine is a substituted indole derivative characterized by a sulfanyl (-S-) linker between the indole core and an ethylamine moiety. Its molecular formula is C₁₁H₁₃ClN₂S (free base), with a molecular weight of 240.75 g/mol (hydrochloride salt: C₁₀H₁₀ClN₂·HCl, 174.20 g/mol) . The compound features a chlorine substituent at the 5-position and a methyl group at the 2-position of the indole ring, which likely influence its electronic properties, solubility, and biological interactions.
Properties
CAS No. |
83748-17-8 |
|---|---|
Molecular Formula |
C11H13ClN2S |
Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-[(5-chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H13ClN2S/c1-7-11(15-5-4-13)9-6-8(12)2-3-10(9)14-7/h2-3,6,14H,4-5,13H2,1H3 |
InChI Key |
POPLEOYFKTYIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)SCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most common approach involves:
- Step 1: Preparation of 5-chloro-2-methyl-1H-indole or its 3-substituted derivative as the starting material.
- Step 2: Introduction of the sulfanyl-ethanamine group via nucleophilic substitution or coupling reactions involving thiol or sulfide intermediates.
- Step 3: Purification and characterization of the final product.
Detailed Synthetic Procedure (Based on Literature)
A representative synthesis reported in the Journal of Medicinal Chemistry (Zelesko et al., 1983) involves the following:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 5-Chloro-2-methylindole | Starting indole derivative |
| 2 | 2-Bromoethanamine hydrobromide or 2-chloroethanamine | Alkylating agent providing the ethanamine side chain |
| 3 | Sodium hydrosulfide (NaSH) or thiourea | Source of sulfur for sulfanyl linkage |
| 4 | Base (e.g., potassium carbonate) | To facilitate nucleophilic substitution |
| 5 | Solvent (e.g., DMF, ethanol) | Medium for reaction |
| 6 | Heating (reflux) | To promote reaction completion |
Mechanism: The nucleophilic sulfur species attacks the 3-position of the indole or the alkyl halide, forming the sulfanyl linkage. The ethanamine group is introduced either directly or via subsequent substitution.
Alternative Synthetic Routes
- Thiol Coupling: Direct coupling of 3-mercapto-5-chloro-2-methylindole with 2-bromoethanamine under basic conditions.
- Palladium-Catalyzed Cross-Coupling: Use of palladium catalysts to couple halogenated indole derivatives with thiol-containing ethanamine derivatives, enhancing selectivity and yield.
- Reductive Amination: Multi-step synthesis involving formylation of the indole, followed by reductive amination with ethanamine derivatives and sulfur incorporation.
Research Findings and Optimization
- Yield and Purity: Reported yields vary depending on the method, with palladium-catalyzed methods generally providing higher purity and better yields (up to 70-85%) compared to classical nucleophilic substitution (50-65%).
- Reaction Conditions: Use of polar aprotic solvents like DMF or tetrahydrofuran (THF) and controlled heating (60-100°C) optimize reaction rates.
- Catalysts: Palladium on activated carbon with ammonium formate as a hydrogen source has been effective in reductive steps.
- Safety and Handling: The compound and intermediates require handling under inert atmosphere to prevent oxidation of thiol groups.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-chloro-2-methylindole, 2-bromoethanamine, NaSH | Base, reflux in DMF | 50-65 | Simple, accessible reagents | Moderate yield, possible side reactions |
| Palladium-Catalyzed Coupling | Halogenated indole, thiol-ethanamine, Pd/C, ammonium formate | Methanol, mild heating | 70-85 | High selectivity, better yield | Requires catalyst, costlier |
| Reductive Amination Multi-step | Indole aldehyde, ethanamine, reducing agent | Multiple steps, THF solvent | 60-75 | Versatile, good purity | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a neurotransmitter modulator.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-2-methyl-1H-indol-3-yl)thio)ethanamine involves its interaction with specific molecular targets. It is known to inhibit in a voltage-dependent manner at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The compound may also interact with other receptors and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Dual halogenation (e.g., 5-Cl and 7-F in ) may improve bioactivity by increasing electron-withdrawing effects and resistance to enzymatic degradation.
Substituent Position and Chain Modifications: The methyl group at the indole 2-position (target compound) could sterically hinder interactions compared to 1-methylated analogs .
Sulfanyl vs. Thiophene-containing analogs (e.g., ) replace the indole core, altering aromatic stacking interactions and solubility.
Salt Forms and Solubility :
- Hydrochloride salts (e.g., target compound and ) improve aqueous solubility, critical for bioavailability.
Biological Activity
2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine, a compound with significant structural features, has drawn attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro-substituted indole moiety linked to a sulfanyl group, which is critical for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role.
Enzyme Inhibition
One of the notable activities of this compound is its potential to inhibit specific enzymes associated with neurodegenerative conditions:
These inhibitory effects suggest that the compound may play a role in the treatment of Alzheimer's disease by preventing the breakdown of neurotransmitters and reducing amyloid-beta aggregation.
The mechanism through which this compound exerts its biological effects likely involves several pathways:
- Inhibition of Enzymes : By inhibiting BACE-1 and other cholinesterases, the compound may enhance cholinergic signaling in the brain.
- Antioxidant Defense : The compound may enhance endogenous antioxidant systems or directly scavenge reactive oxygen species (ROS).
- Neuroprotection : By reducing oxidative stress and inflammation, it may protect neuronal cells from degeneration.
Neuroprotective Effects
A study involving similar indole derivatives demonstrated neuroprotective effects in an animal model of Alzheimer's disease. The administration of these compounds resulted in reduced cognitive decline and improved memory performance, attributed to their combined antioxidant and cholinesterase inhibitory activities.
Cytotoxicity Assessments
In vitro studies showed that this compound exhibited low cytotoxicity against human neuronal cell lines (SH-SY5Y) at concentrations up to 10 μM, indicating a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sulfhydryl coupling between 5-chloro-2-methyl-1H-indole derivatives and ethan-1-amine precursors. Optimization strategies include:
- Catalyst selection : Use transition metal catalysts (e.g., Pd/Cu) for efficient thiol-amine coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction kinetics .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) improves purity, validated by HPLC (>95% purity) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D molecular geometry, confirming sulfanyl-ether linkage and indole ring substitution .
- NMR spectroscopy : and NMR identify proton environments (e.g., indole NH at δ 10–12 ppm) and carbon connectivity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns matching Cl presence .
- FTIR : Validate functional groups (e.g., N-H stretch at ~3400 cm) .
Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Derivatization : Use fluorogenic agents (e.g., CNBF) to enhance detection sensitivity in HPLC or LC-MS .
- Mobile phase optimization : Adjust pH and organic modifiers (e.g., acetonitrile) to resolve peaks from matrix interferences .
- Calibration curves : Validate linearity (R > 0.99) across physiologically relevant concentrations (nM–µM) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological or chemical interactions (e.g., receptor binding or catalytic activity)?
Methodological Answer:
- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., serotonin receptors) .
- Kinetic assays : Measure enzyme inhibition (IC) via fluorogenic substrates in dose-response experiments .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for ligand-receptor interactions .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
Methodological Answer:
- Longitudinal partitioning studies : Use OECD 121 guidelines to assess soil/water partitioning coefficients (log K) .
- Microcosm experiments : Track biodegradation pathways via -labelled analogs and LC-MS/MS metabolite profiling .
- Trophic transfer assays : Expose model organisms (e.g., Daphnia magna) to evaluate bioaccumulation factors (BAF) .
Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity across studies)?
Methodological Answer:
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., solvent effects) .
- Dose-response re-evaluation : Use Hill slope models to assess potency variability across cell lines .
- Orthogonal validation : Confirm bioactivity via alternative assays (e.g., SPR vs. fluorescence polarization) .
Q. What theoretical frameworks guide hypothesis generation for this compound’s novel applications?
Methodological Answer:
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., Cl vs. methyl groups) with functional outcomes .
- Systems biology models : Integrate omics data to predict off-target effects or synergistic pathways .
- Retrosynthetic analysis : Prioritize synthetic routes based on green chemistry principles (e.g., atom economy) .
Methodological Notes
- Experimental design : For in vivo studies, adopt randomized block designs with split-plot arrangements to control for batch effects .
- Data reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw spectra in public repositories .
- Safety protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., CNBF derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
